Isopentadecylamine

Description

Structural Classification within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.com They are classified based on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.org A primary (1°) amine has one alkyl or aryl group attached to the nitrogen, a secondary (2°) amine has two, and a tertiary (3°) amine has three. libretexts.org

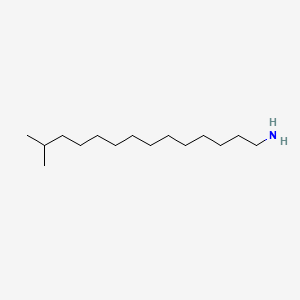

Isopentadecylamine, with the chemical formula C₁₅H₃₃N, is classified as a primary amine. libretexts.orgontosight.ai Its structure consists of a single, branched 15-carbon alkyl group (an isopentadecyl group) bonded to an amino group (-NH₂). This classification is fundamental to understanding its chemical reactivity, which is largely dictated by the presence of the two hydrogen atoms on the nitrogen atom and the lone pair of electrons on the nitrogen. It is described as a colorless liquid with a characteristic amine odor. ontosight.ai

Table 1: Chemical Properties of this compound Interactive data table. Click on headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 47932-35-4 | epa.govchemblink.com |

| Molecular Formula | C₁₅H₃₃N | ontosight.ai |

| Molecular Weight | 227.43 g/mol | chembuyersguide.com |

| Classification | Primary Aliphatic Amine | libretexts.orgontosight.ai |

Contemporary Research Significance and Scope

The research significance of this compound is primarily linked to its role as a building block and functional additive in various materials. Its long, branched alkyl chain provides steric bulk and lipophilic character, which can be exploited in diverse applications.

Detailed research findings indicate its use in several specialized areas:

Lubricant and Grease Formulations: this compound is cited as a precursor for diurea compounds used as thickening agents in lubricant and grease compositions. google.com The long alkyl chain is crucial for imparting the desired viscosity and thermal stability to the lubricants. google.com

Polymer Science: The compound is mentioned in the context of creating polymers with specific thermal properties. For instance, it is listed among amines used in the synthesis of polymers intended for heat storage materials, where the long side chains undergo phase transitions. googleapis.com

Textile Industry: Early research identified this compound and similar long-chain amines as potential components for spin bath additives in the manufacturing of rayon, highlighting its surface-active properties. google.com

Chemical Synthesis: It serves as an intermediate in the preparation of other chemical products, such as in the synthesis of certain dyes and specialized organic compounds. google.combuyersguidechem.com

The broader category of long-chain amines, to which this compound belongs, is of great importance in industrial chemistry. They are key precursors for surfactants, such as amine oxides and quaternary ammonium (B1175870) compounds, which are fundamental components in detergents and emulsifiers. researchgate.net

Foundational Theoretical Frameworks Relevant to Long-Chain Amines

The utility of this compound and other long-chain amines in advanced research is underpinned by several key theoretical concepts.

Self-Assembly and Templating: A significant theoretical framework involves the use of long-chain amines as templates or structure-directing agents in the synthesis of nanomaterials. The amphiphilic nature of these molecules—a polar amine head and a nonpolar hydrocarbon tail—allows them to self-assemble into organized structures like micelles or layers. This property has been harnessed to direct the growth of one-dimensional nanostructures, such as gallium sulfide (B99878) and gallium selenide (B1212193) nanotubes. scispace.com The amines act as a scaffold, stabilizing the material into a specific morphology. scispace.com

Modulation of Metal-Organic Frameworks (MOFs): In the field of materials science, long-chain amines are employed as modulators in the synthesis of Metal-Organic Frameworks (MOFs). acs.org MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net The addition of amines during MOF synthesis can influence the nucleation and growth processes, thereby controlling the crystal size, morphology, and textural properties like pore size and surface area. acs.org Theoretical analyses have shown that functionalizing MOFs with long-chain amines can enhance their capacity for applications like CO₂ adsorption. researchgate.net

Structure-Property Relationships: The fundamental principle of structure-property relationships is crucial. The length and branching of the alkyl chain in a long-chain amine directly influence its physical properties, such as melting point, boiling point, and solubility, as well as its effectiveness in applications like lubrication and polymer modification. google.com The primary amine group provides a reactive site for further chemical modification, allowing for the creation of a wide array of functional derivatives. byjus.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 8-hydroxyquinoline-5-sulfonic acid (HQSA) |

| Ammonia |

| Butylamine (BA) |

| Diurea |

| Ethylene diamine (ED) |

| Gallium Selenide |

| Gallium Sulfide |

| Heptylamine (HA) |

| This compound |

| Lanthanum |

Structure

3D Structure

Properties

IUPAC Name |

13-methyltetradecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLLOZNXRIMQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197359 | |

| Record name | Isopentadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47932-35-4 | |

| Record name | Isopentadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047932354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Isopentadecylamine

The direct amination of aliphatic halides, such as isopentadecyl bromide, with ammonia (B1221849) is a classical approach to forming primary amines. fishersci.co.ukwikipedia.org This nucleophilic substitution reaction, however, is often complicated by polyalkylation. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The initially formed primary amine is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

To circumvent the issue of over-alkylation and achieve a more selective synthesis of the primary amine, alternative methods are often employed. One such strategy is the reaction of the alkyl halide with sodium azide (B81097) to form an alkyl azide intermediate. libretexts.orgchemistrysteps.com This intermediate is not nucleophilic and does not react further with the alkyl halide. libretexts.org Subsequent reduction of the alkyl azide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired primary amine, this compound. libretexts.orgyoutube.com

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing primary amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org To synthesize this compound, the corresponding aldehyde, 13-methyltetradecanal, is reacted with ammonia. chemistrysteps.com This reaction first proceeds through the nucleophilic addition of ammonia to the carbonyl group, forming an unstable hemiaminal which then dehydrates to an imine intermediate. libretexts.org

The key step is the in-situ reduction of this imine to the final amine product. wikipedia.orglibretexts.org This can be accomplished using a variety of reducing agents. A one-pot synthesis is often possible by selecting a reducing agent that is selective for the imine over the starting aldehyde, allowing the entire transformation to occur in a single reaction vessel. chemistrysteps.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Conditions |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic to neutral pH wikipedia.orglibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Non-aqueous solvents libretexts.org |

| Catalytic Hydrogenation | H₂/Catalyst | Metal catalyst (e.g., Ni, Pd, Pt), H₂ pressure wikipedia.orglibretexts.org |

This method is advantageous as it avoids the harsh reagents and polyalkylation issues associated with direct amination of alkyl halides. nih.gov

Long-chain amines are frequently synthesized from olefin precursors through what is known as the Nitrile Process. wikipedia.org This two-step sequence involves the conversion of an olefin to a nitrile, which is then reduced to the primary amine.

For this compound, a suitable C15 branched olefin would first be converted to an alkyl halide or other precursor. A common industrial route involves converting a fatty acid to a fatty nitrile by reacting it with ammonia at high temperatures over a metal oxide catalyst. wikipedia.org The resulting nitrile is then hydrogenated to produce the primary amine. wikipedia.orglongdom.org Using an excess of ammonia during the hydrogenation step favors the formation of the primary amine over secondary and tertiary byproducts. wikipedia.org

Alternatively, an alkyl halide (derived from the olefin) can undergo a nucleophilic substitution reaction with sodium cyanide to form the nitrile. libretexts.orgyoutube.com This method has the effect of adding one carbon atom to the alkyl chain. libretexts.orgchemistrysteps.com The subsequent reduction of the nitrile to the amine is a well-established transformation, commonly achieved by catalytic hydrogenation or with reducing agents like LiAlH₄. libretexts.orgyoutube.comnih.gov This route is often preferred industrially for producing aliphatic primary amines because it is more specific than reacting a haloalkane with ammonia. youtube.com

The synthesis of primary amines from alcohols is a significant industrial process. mdpi.com This route involves a "hydrogen-borrowing" or dehydroamination mechanism. mdpi.com To produce this compound, the corresponding C15 oxo-alcohol (isopentadecanol) is used as the starting material.

The process generally involves three key steps catalyzed by heterogeneous metal catalysts:

Dehydrogenation: The alcohol is first dehydrogenated over the catalyst to form the corresponding aldehyde (13-methyltetradecanal). mdpi.com

Imidization: The aldehyde intermediate reacts with ammonia via nucleophilic attack and subsequent dehydration to form an imine. mdpi.com

Hydrogenation: The imine is finally reduced by catalytic hydrogenation to yield the primary amine, this compound. mdpi.com

This method is considered a promising and effective route due to the wide availability of alcohols from both petrochemical and biomass sources. mdpi.com The primary challenge in this process is the competitive adsorption of ammonia on the catalyst surface, which can inhibit the initial, rate-limiting alcohol dehydrogenation step. mdpi.com

Derivatization and Functionalization Strategies

As a primary aliphatic amine, this compound can undergo a variety of chemical reactions to form a wide range of derivatives. These reactions primarily involve the nucleophilic nitrogen atom. whamine.com

Alkylation: this compound can be N-alkylated by reacting it with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic substitution. However, as with the synthesis from alkyl halides and ammonia, the product of the initial reaction (a secondary amine) is also nucleophilic and can react further. masterorganicchemistry.comlibretexts.org This leads to a mixture of secondary, tertiary, and ultimately, quaternary ammonium salts, making it difficult to selectively produce a mono-alkylated product. masterorganicchemistry.comlibretexts.org The rate of alkylation generally follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk

Acylation: In contrast to alkylation, the acylation of this compound is a highly efficient and controllable reaction. Primary amines react rapidly with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. libretexts.orgyoutube.com The reaction is a nucleophilic acyl substitution. youtube.com Unlike alkylation, over-acylation does not occur because the lone pair of electrons on the nitrogen atom of the resulting amide is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acid (e.g., HCl) generated as a byproduct. youtube.com

Formation of Oxyalkylenated Amine Derivatives

The reaction of primary amines with epoxides, such as ethylene oxide or propylene oxide, is a common industrial method for the production of oxyalkylenated (alkoxylated) amine derivatives. This process, known as ethoxylation or propoxylation, results in the formation of adducts with varying chain lengths of polyether groups. These derivatives often exhibit surfactant properties.

A search of the scientific and patent literature did not yield specific examples or detailed studies on the formation of oxyalkylenated derivatives starting from this compound. While the general reaction is chemically plausible, specific conditions, catalysts, and the resulting product characteristics for this compound are not documented.

Strategies for Introducing Chromophores or Fluorophores

The introduction of chromophoric or fluorophoric moieties to amine compounds is a common strategy for their detection and quantification in analytical chemistry. This is typically achieved by reacting the primary amine group with a labeling reagent that contains a light-absorbing or light-emitting group.

While there are numerous reagents available for the derivatization of primary amines, no studies were found that specifically describe the introduction of chromophores or fluorophores onto the this compound molecule. General methods for amine derivatization could theoretically be applied, but specific reaction protocols and the properties of the resulting labeled this compound have not been reported.

Integration of Ammonia Nitrogen Fragments for Analytical Enhancement

The integration of additional nitrogen-containing fragments can sometimes be employed to enhance the analytical properties of a compound, for example, by altering its ionization efficiency in mass spectrometry or its electrochemical behavior.

No literature was found describing the integration of ammonia nitrogen fragments onto this compound for the purpose of analytical enhancement.

Mechanistic Studies of this compound Synthesis

Mechanistic studies, including the investigation of reaction kinetics, thermodynamics, and the role of catalysts, are crucial for optimizing synthetic processes.

Reaction Kinetics and Thermodynamics

A comprehensive search of the chemical literature did not reveal any specific studies on the reaction kinetics or thermodynamics of this compound synthesis. Such studies would provide valuable insights into reaction rates, equilibrium positions, and the influence of temperature and pressure on the formation of this compound. The absence of this data indicates a gap in the fundamental understanding of this compound's synthesis.

Role of Catalysts in Synthetic Efficiency and Selectivity

Catalysts play a pivotal role in modern chemical synthesis, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of long-chain amines, various catalytic systems, often based on transition metals, are employed.

While there is extensive research on catalysts for amine synthesis in general, no studies were identified that specifically investigate the role of catalysts in the synthesis of this compound. Therefore, information on catalyst efficiency, selectivity, and turnover numbers for the production of this specific amine is not available.

Advanced Analytical Characterization of Isopentadecylamine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure and bonding through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. libretexts.orgnih.gov It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule. libretexts.org

For isopentadecylamine, ¹H NMR would provide distinct signals corresponding to the different types of protons in the molecule. The protons on the long alkyl chain would appear as a complex series of overlapping multiplets in the upfield region of the spectrum. More distinct signals would arise from the protons near the amine functional group and the branching point. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. This is particularly useful for confirming the total number of carbons and identifying the specific carbons bonded to the nitrogen atom and at the branch point. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, definitively confirming the isopentadecyl structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| -CH(CH₃)₂ | ~1.5 - 1.7 (multiplet) | ~28 - 32 | Methine proton at the iso-branch |

| -CH(CH₃)₂ | ~0.8 - 0.9 (doublet) | ~22 - 24 | Methyl protons of the iso-group |

| -(CH₂)₁₂- | ~1.2 - 1.4 (multiplet) | ~29 - 30 | Methylene (B1212753) protons of the long alkyl chain |

| -CH₂-NH₂ | ~2.6 - 2.8 (triplet) | ~40 - 45 | Methylene protons adjacent to the amine |

| -CH₂-NH₂ | ~1.0 - 2.5 (broad singlet) | N/A | Amine protons |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. sepscience.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (usually from a laser) that interacts with the molecule's vibrations. scitepress.org

For this compound, the primary amine (-NH₂) group is the most characteristic feature. In IR spectroscopy, this group gives rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. An N-H scissoring (bending) vibration is also typically observed around 1590-1650 cm⁻¹. The long alkyl chain produces strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds of the alkyl backbone, providing complementary information to the IR spectrum. sepscience.com While the polar N-H and C-N bonds are also Raman active, they are often weaker than in the IR spectrum. The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. sepscience.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Weak |

| N-H (Primary Amine) | Scissoring (Bend) | 1590 - 1650 | Moderate |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (Alkyl) | Bend | 1375 - 1465 | Moderate |

| C-N | Stretch | 1020 - 1250 | Moderate |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgpharmatutor.org This technique is most useful for molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. shu.ac.uk

This compound is a saturated aliphatic amine and lacks a conventional chromophore. The only available electronic transitions are from the non-bonding (n) electrons on the nitrogen atom to an anti-bonding sigma orbital (σ). These n → σ transitions require high energy and thus occur at short wavelengths, typically in the far UV region (below 200 nm). shu.ac.uk This region is often inaccessible to standard laboratory spectrophotometers. Therefore, UV-Vis spectroscopy is generally not a suitable technique for the direct characterization or quantification of this compound unless the molecule is first derivatized with a UV-absorbing chromophore.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and separation occurs based on differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. google.com For a non-volatile, long-chain amine like this compound, which lacks a UV chromophore, a reversed-phase HPLC method is often employed.

In a typical setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of an organic solvent like acetonitrile or methanol and water, often with additives like an acid (e.g., trifluoroacetic acid) or a buffer to ensure the amine is in its protonated, more water-soluble form, which improves peak shape. nih.gov

Since this compound does not absorb UV light, alternative detection methods are necessary. An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are all suitable choices for detecting non-volatile analytes without a chromophore.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. bre.com While this compound is a relatively large molecule, it is sufficiently volatile for GC analysis, particularly with a high-temperature column and programmed oven temperatures.

The analysis of primary amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and interaction with active sites on the column or inlet. chromatographyonline.com To mitigate these issues, a base-deactivated column or a specialized amine-specific column is recommended. An alternative strategy is to derivatize the amine group, for example, through acylation, to create a less polar and more volatile derivative with improved chromatographic properties.

A Flame Ionization Detector (FID) is a common and robust choice for detecting hydrocarbons and most organic compounds, providing excellent sensitivity for this compound. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time data and a mass spectrum for structural confirmation. nih.govmdpi.com

Table 4: Example GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms or similar mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C (FID) or 280 °C (MS Transfer Line) |

| Injection Mode | Split (e.g., 20:1) |

Supercritical Fluid Chromatography (SFC) in Advanced Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional chromatographic methods for the analysis of a wide range of compounds, including long-chain amines. twistingmemoirs.comamericanpharmaceuticalreview.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers rapid and highly efficient separations. twistingmemoirs.comnih.gov

For achiral separations of compounds like this compound, SFC operates similarly to normal-phase chromatography, where polar interactions govern retention. americanpharmaceuticalreview.com The mobile phase, typically a mixture of supercritical CO2 and a polar organic modifier such as methanol or ethanol, allows for the effective separation of analytes on polar stationary phases. twistingmemoirs.comnih.gov The choice of stationary phase is a critical factor in method development. americanpharmaceuticalreview.com Polar columns, including bare silica, 3-aminopropyl bonded silica (NH2), or specialized phases like 2-ethylpyridine (2-EP), are often employed. The 2-EP column is particularly effective for basic compounds as it can provide sharp peak shapes without the need for mobile phase additives. encyclopedia.pub

In instances where peak tailing or poor resolution occurs, especially with basic analytes, the addition of an acidic additive to the mobile phase modifier can significantly improve chromatographic performance. nih.gov The unique properties of supercritical fluids, which possess low viscosity and high diffusivity, enable high flow rates and faster analysis times compared to traditional HPLC. twistingmemoirs.comamericanpharmaceuticalreview.com

| Parameter | Typical Condition for Long-Chain Amine Analysis |

|---|---|

| Stationary Phase | 2-Ethylpyridine (2-EP), Silica, Amino (NH2) |

| Mobile Phase | Supercritical CO₂ with modifier |

| Co-solvent/Modifier | Methanol or Ethanol (Gradient or Isocratic) |

| Additive | 0.1% Ethanesulfonic Acid (ESA) for basic compounds |

| Temperature | 40 °C |

| Back Pressure | 150 bar |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, offering unparalleled sensitivity and selectivity. rsc.org When coupled with chromatographic front-ends, it provides a robust platform for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of low-volatility and polar compounds. researchgate.net However, direct analysis of aliphatic amines like this compound can be challenging due to poor retention on common reversed-phase columns and potential for ion suppression. researchgate.net To overcome these limitations, chemical derivatization is frequently employed. sigmaaldrich.com

Derivatization converts the primary amine into a more hydrophobic compound, enhancing its retention on reversed-phase media (e.g., C18 columns) and improving its ionization efficiency for mass spectrometric detection. researchgate.net Reagents such as benzoyl chloride or dansyl chloride react with the amine group under mild conditions, introducing a functionality that is both readily retained and easily ionized, typically by electrospray ionization (ESI) in positive ion mode. nih.govnih.gov

For quantification, tandem mass spectrometry (MS/MS) is utilized, most commonly in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this approach, the protonated molecular ion of the derivatized this compound (the precursor ion) is selectively isolated and fragmented. A specific, high-abundance fragment (the product ion) is then monitored for quantification, providing exceptional selectivity and sensitivity, with detection limits often reaching picomolar to nanomolar levels. nih.govacs.org

| Parameter | Typical Condition for Derivatized this compound |

|---|---|

| Derivatization Reagent | Benzoyl Chloride |

| LC Column | Reversed-Phase C18 (e.g., Waters HSS T3) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition (Benzoyl Derivative) | [M+H]⁺ Precursor Ion → Characteristic Product Ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nih.gov Due to the high polarity and low volatility of primary amines, derivatization is an essential prerequisite for the analysis of this compound by GC-MS. sigmaaldrich.comjfda-online.com The process converts the non-volatile amine into a thermally stable and volatile derivative suitable for gas-phase analysis. gcms.cz

Common derivatization strategies for primary amines include silylation and acylation. mdpi.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active amine hydrogen with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Acylation with reagents such as pentafluoropropionic anhydride forms fluoroacyl derivatives, which increases volatility and enhances detector response. jfda-online.com

Once derivatized, the sample is introduced into the GC, where it is separated on a low-polarity capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra contain characteristic fragmentation patterns that serve as a chemical fingerprint for identification, allowing for confident structural confirmation by comparison to spectral libraries. sigmaaldrich.com

| Parameter | Typical Condition for Derivatized this compound |

|---|---|

| Derivatization Reagent | MTBSTFA (for silylation) |

| GC Column | Low-polarity fused silica (e.g., DB-1MS, SLB-5ms) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Key Mass Fragments (TBDMS Derivative) | [M-15]⁺, [M-57]⁺ |

High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for confirming the identity of derivatized analytes. acs.orgnih.gov This capability is crucial in derivatization studies to verify the successful formation of the target derivative and to elucidate its elemental composition.

Following a derivatization reaction, HRMS can measure the mass of the resulting molecule with an accuracy of less than 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the derivatized this compound from other isobaric compounds that may be present in the sample matrix. This level of confidence is essential for the unambiguous identification of novel derivatives or for confirming structures in complex biological or environmental samples where interferences are common.

| Analyte | Derivatization Reagent | Theoretical Exact Mass [M+H]⁺ | Hypothetical Measured Mass | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | Benzoyl Chloride | 332.2948 | 332.2951 | 0.9 |

Electroanalytical and Other Advanced Techniques

Beyond chromatography, electrodriven separation techniques offer alternative and often orthogonal methods for the analysis of charged species like protonated long-chain amines.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. libretexts.orglibretexts.org For a primary amine like this compound, analysis is performed in Capillary Zone Electrophoresis (CZE) mode. mdpi.com

| Parameter | Typical Condition for Amine Analysis |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (BGE) | 10 mmol/L Potassium Acetate, pH 4.8 |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Detection | Indirect UV or Mass Spectrometry (CE-MS) |

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compound and its derivatives, which can exist as crystalline solids, XRD provides invaluable information on atomic and molecular arrangement, crystal packing, and polymorphism. nih.govrsc.org When a beam of X-rays interacts with a crystalline sample, it diffracts into specific directions, producing a unique diffraction pattern. This pattern serves as a fingerprint of the crystalline solid, determined by the lattice structure. nih.gov

The analysis of the XRD pattern can reveal key structural parameters. The positions of the diffraction peaks are defined by Bragg's Law (nλ = 2d sinθ) and relate to the interplanar spacing (d-spacing) within the crystal lattice. nih.gov The intensity of these peaks is related to the arrangement of atoms within the crystal's unit cell. For long-chain molecules like this compound, XRD helps in understanding how the alkyl chains pack together, which significantly influences the material's physical properties.

Research on long-chain alkylamines and their salts has demonstrated that they can exhibit complex crystalline structures and polymorphism—the ability to exist in multiple crystal forms. rsc.org Each polymorph will produce a distinct XRD pattern and possess different physical properties. Powder X-ray Diffraction (PXRD) is commonly used for bulk sample analysis to identify crystalline phases and determine purity. nih.govmdpi.com For novel derivatives, single-crystal X-ray diffraction (SCXRD) can be employed, when suitable single crystals are available, to determine the precise three-dimensional molecular structure, including bond lengths and angles. nih.gov

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 5.5 | 16.05 | 100 |

| 11.0 | 8.03 | 45 |

| 16.5 | 5.36 | 30 |

| 22.1 | 4.02 | 85 |

| 27.7 | 3.22 | 20 |

This interactive table presents hypothetical PXRD data for a crystalline long-chain amine derivative, illustrating the relationship between diffraction angles and crystal lattice spacings.

Thermal Analysis Methods (e.g., TGA, DSC) for Phase Behavior Research

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for investigating thermal stability and phase behavior. nih.govlabmanager.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgaurigaresearch.com This technique is essential for determining the thermal stability and decomposition profile of this compound. particle.dk A TGA curve plots the mass of the sample against temperature. A negligible change in mass indicates the material is stable within that temperature range. wikipedia.org Significant mass loss events correspond to processes like decomposition or volatilization. particle.dkgossmanforensics.com

The TGA thermogram provides critical data points, including the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability. gossmanforensics.com The analysis of derivatives of this compound can show how different functional groups affect thermal stability.

| Compound | Onset of Decomposition (Tonset) [°C] | Temperature of Max. Mass Loss (Tpeak) [°C] | Residual Mass at 600°C [%] |

|---|---|---|---|

| This compound | ~180 | ~210 | < 2 |

| This compound Derivative A | ~220 | ~250 | ~ 5 |

| This compound Derivative B | ~250 | ~285 | ~ 15 |

This interactive table displays representative TGA data for this compound and hypothetical derivatives, highlighting key thermal stability parameters. Data is illustrative and based on typical values for similar long-chain primary amines.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgiajps.com It is used to detect and quantify the energy changes associated with phase transitions and chemical reactions. wikipedia.org For this compound and its derivatives, DSC is instrumental in studying melting, crystallization, and solid-solid phase transitions. labmanager.com

A DSC thermogram plots heat flow versus temperature. An endothermic peak typically represents a process that absorbs heat, such as melting, while an exothermic peak represents a heat-releasing process, like crystallization. wikipedia.org The temperature at the peak of the melting endotherm is taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHₘ), which is the energy required to melt the sample. nih.gov These parameters are crucial for understanding the purity and crystalline nature of the material. Studies on similar long-chain amines have shown that factors like chain length and functional groups can significantly influence melting behavior. researchgate.net

| Compound | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHf) [J/g] | Crystallization Temperature (Tc) [°C] |

|---|---|---|---|

| This compound | ~35 - 38 | ~180 | ~25 |

| This compound Salt Derivative | ~150 - 155 | ~210 | ~130 |

This interactive table shows typical DSC data for this compound and a hypothetical salt derivative, detailing key phase transition characteristics. Data is illustrative and based on general findings for analogous compounds.

By combining these advanced analytical techniques, a detailed understanding of the structural and thermal properties of this compound and its derivatives can be achieved, facilitating their development for specific applications.

Interfacial and Surface Science of Isopentadecylamine

Mechanisms of Surface Activity and Emulsification

The efficacy of isopentadecylamine as a surface-active agent stems from its ability to spontaneously adsorb at interfaces, such as air-water or oil-water, thereby lowering the free energy of the system. This fundamental property is the basis for its role in creating and stabilizing emulsions.

The adsorption of surfactant molecules at an interface can be quantified by an adsorption isotherm, which relates the concentration of the surfactant at the interface (surface excess, Γ) to its concentration in the bulk solution at a constant temperature. microtrac.com For surfactants like this compound, this relationship is often described by models such as the Langmuir or Freundlich isotherms. mdpi.comresearchcommons.org

Langmuir Isotherm: This model assumes that adsorption occurs at specific, localized sites on the surface and that a monolayer is formed when all sites are occupied. diva-portal.org

Freundlich Isotherm: This empirical model is often used for heterogeneous surfaces and does not assume monolayer adsorption. researchgate.net

The surface excess (Γ) is a measure of the accumulation of the surfactant at the interface compared to the bulk phase. acs.org It is a crucial parameter as the reduction in surface tension is directly proportional to the surface excess concentration. The formation of a monolayer at the interface is a prerequisite for many of the compound's functions, including emulsification and corrosion inhibition. microtrac.com Modeling of experimental data is essential for determining parameters like the maximum adsorption capacity. mdpi.com

As an amphiphilic molecule, this compound exhibits self-assembly in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a specific point known as the Critical Micelle Concentration (CMC), the molecules spontaneously aggregate to form micelles. researchgate.net In these structures, the hydrophobic isopentadecyl tails cluster together to form a non-polar core, while the hydrophilic amine head groups are exposed to the aqueous environment. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interaction between the hydrocarbon tails and water molecules.

The CMC is a key characteristic of a surfactant. Below the CMC, properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant as additional monomers primarily form new micelles. nih.gov The CMC value is influenced by factors such as the length and structure of the alkyl chain; for primary aliphatic amines, the CMC generally decreases as the length of the hydrophobic chain increases. nih.govresearchgate.net

| Alkyl Chain Length | Representative CMC (mol/L) |

|---|---|

| C8 (Octylamine) | ~1.3 x 10-1 |

| C10 (Decylamine) | ~2.7 x 10-3 |

| C12 (Dodecylamine) | ~1.5 x 10-2 |

| C16 (Hexadecylamine) | ~3.0 x 10-4 |

Note: This table presents typical values for straight-chain primary amines to illustrate the general trend. Specific values for this compound may vary due to its branched structure.

An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W). mdpi.com These systems are thermodynamically unstable, and a surfactant is required to facilitate their formation and provide stability. This compound acts as an emulsifier by adsorbing at the oil-water interface, orienting its hydrophobic tail into the oil phase and its hydrophilic head into the water phase.

This adsorption significantly reduces the interfacial tension (IFT) between the oil and water phases. kruss-scientific.comresearchgate.net A lower IFT reduces the energy required to break down large droplets into smaller ones, aiding the emulsification process. mdpi.com Once the emulsion is formed, the adsorbed layer of this compound molecules around the dispersed droplets creates a protective barrier. This barrier provides stability through steric hindrance, physically preventing the droplets from coalescing into larger drops, which would lead to phase separation. mdpi.comusu.edu The stability of emulsions formed with fatty amines can be influenced by factors such as temperature and pH. aade.org

Mechanistic Investigations of Corrosion Inhibition by this compound

This compound is classified as a film-forming amine (FFA), a type of corrosion inhibitor that functions by creating a protective layer on a metal's surface. antinternational.comaquaphoenixsci.com This is particularly effective in preventing the corrosion of metals like steel in various industrial systems. mdpi.comfrontiersin.org

The initial and most critical step in the corrosion inhibition process is the adsorption of this compound molecules onto the metal surface. This adsorption can occur through two primary mechanisms:

Physisorption (Physical Adsorption): This process involves electrostatic interactions between the inhibitor and the metal surface. In aqueous or acidic environments, the amine group can become protonated (R-NH₃⁺), leading to an electrostatic attraction to cathodic sites on the metal surface that have a net negative charge. This type of adsorption is generally weaker and can be reversible.

Chemisorption (Chemical Adsorption): This involves the formation of a coordinate covalent bond between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom of the amine group can be shared with the vacant d-orbitals of the metal atoms (e.g., iron). tudelft.nl This creates a much stronger, more direct bond to the surface compared to physisorption. aip.org

In practice, the adsorption of this compound on a metal surface is often a combination of both physisorption and chemisorption, leading to robust attachment. iapchem.org

Following adsorption, the this compound molecules orient themselves on the metal surface to form a dense, organized, monomolecular film. antinternational.com The hydrophilic amine "heads" anchor the molecules to the metal, while the long, hydrophobic isopentadecyl "tails" align outwards, away from the surface. aquaphoenixsci.comtudelft.nl

This orientation creates a tightly packed, non-polar, hydrophobic layer. This film functions as a stable physical barrier with several protective qualities: kuritaamerica.com

Water Displacement: The film displaces water and other corrosive electrolytes from the metal surface. arkema.com

Barrier to Corrosive Agents: It physically blocks corrosive species, such as dissolved oxygen, carbon dioxide, and chloride ions, from reaching the metal and participating in electrochemical corrosion reactions. antinternational.comkuritaamerica.com

Reduced Wettability: The hydrophobic nature of the film significantly reduces the wettability of the surface, further preventing contact with the aqueous corrosive environment. tudelft.nl

This protective film is resilient and can provide long-lasting protection even if the continuous supply of the inhibitor is interrupted. kuritaamerica.com

| Characteristic | Function | Primary Mechanism |

|---|---|---|

| Hydrophobic | Repels water and aqueous corrosive solutions. antinternational.com | Outward orientation of non-polar alkyl tails. |

| Dense Monolayer | Forms a physical barrier against corrosive species. kuritaamerica.com | Strong intermolecular forces between alkyl chains. |

| Surface Adherent | Ensures the film remains attached to the metal. | Physisorption and chemisorption of amine groups. tudelft.nl |

| Water Displacing | Removes the primary electrolyte for corrosion. arkema.com | Preferential adsorption of the amine over water molecules. |

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies

Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are powerful electrochemical techniques used to study the corrosion-inhibiting properties of chemical compounds on metal surfaces. researchgate.netmetrohm.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive method that provides detailed information about the kinetics of electrochemical processes and the properties of the interface between a metal and its environment. gamry.comijcsi.pro By applying a small amplitude AC voltage over a range of frequencies, researchers can model the interface as an equivalent electrical circuit. wikipedia.org Key parameters that can be extracted from EIS data include:

Polarization Resistance (R_p): This value is inversely proportional to the corrosion rate. A higher R_p indicates better corrosion protection. wikipedia.org

Double-layer Capacitance (C_dl): This relates to the adsorption of the inhibitor on the metal surface. A decrease in C_dl can suggest the displacement of water molecules by the inhibitor molecules, forming a protective layer.

Charge Transfer Resistance (R_ct): This parameter is related to the resistance of the electrochemical reactions occurring at the metal surface. An increase in R_ct signifies a slowing down of the corrosion process. ijcsi.pro

For a hypothetical study on this compound, one would expect to see Nyquist and Bode plots. The Nyquist plot would ideally show an increase in the semicircle diameter with increasing concentrations of this compound, corresponding to a higher charge transfer resistance. The Bode plot would show an increase in the impedance modulus at low frequencies and a shift in the phase angle to higher values, indicating the formation of a more protective film.

Potentiodynamic Polarization is a direct current (DC) technique where the potential of the metal is scanned, and the resulting current is measured. metrohm.comgamry.com This method helps to determine the corrosion current density (i_corr) and the corrosion potential (E_corr). benthamopenarchives.com From the polarization curves, one can deduce whether an inhibitor is anodic, cathodic, or mixed-type. mdpi.com

In a study of this compound, the polarization curves would be recorded for a metal electrode in a corrosive medium with and without the addition of the compound. A significant decrease in the corrosion current density and a shift in the corrosion potential upon the addition of this compound would indicate its effectiveness as a corrosion inhibitor. The inhibition efficiency (IE%) can be calculated from the i_corr values.

A hypothetical data table for such an experiment might look like this:

| Concentration of this compound (M) | E_corr (mV vs. SCE) | i_corr (A/cm²) | Inhibition Efficiency (%) |

| 0 | -500 | 1.0 x 10⁻⁵ | - |

| 1 x 10⁻⁵ | -480 | 5.0 x 10⁻⁶ | 50 |

| 1 x 10⁻⁴ | -460 | 1.0 x 10⁻⁶ | 90 |

| 1 x 10⁻³ | -450 | 5.0 x 10⁻⁷ | 95 |

This data is purely illustrative and not based on actual experimental results for this compound.

Adhesion and Wettability Modification

The ability of a compound to modify the adhesion and wettability of a surface is crucial for applications such as coatings, adhesives, and composite materials. researchgate.net

Surface Energy Characterization

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. relyon-plasma.com It is a key parameter that governs wetting and adhesion phenomena. plasticsdecorating.com High surface energy materials are generally easier to wet and bond to, while low surface energy materials are more difficult. si-coatings.comadezif.com

The surface energy of a solid is typically determined indirectly by measuring the contact angle of several liquids with known surface tensions on the solid's surface. relyon-plasma.com The contact angle is the angle where a liquid/vapor interface meets a solid surface. nih.gov Various models, such as the Owens, Wendt, Rabel, and Kaelble (OWRK) method, can then be used to calculate the total surface energy and its dispersive and polar components. plasticsdecorating.com

If this compound were to be used to treat a surface, one would expect a change in the surface energy. For instance, if it renders a high-energy surface like metal more hydrophobic, an increase in the water contact angle would be observed, indicating a decrease in the surface energy.

A hypothetical data table for such a characterization might be:

| Surface | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |

| Untreated Metal | 30 | 45 | 70 |

| Metal treated with this compound | 95 | 60 | 40 |

This data is purely illustrative and not based on actual experimental results for this compound.

Role in Interfacial Bonding for Composite Materials

Adhesion promoters, or coupling agents, are often used to improve this interfacial bonding. wikipedia.orghroc.in These molecules typically have two different functional ends: one that reacts with the inorganic reinforcement and another that is compatible with the organic polymer matrix. wikipedia.org This creates a chemical bridge at the interface. tudelft.nl

Given its amine functional group, this compound could potentially act as a coupling agent. The amine group could form bonds with certain types of reinforcements, while the long alkyl chain could entangle with or adhere to a polymer matrix. To evaluate its role, one would fabricate composite materials with and without this compound as a surface treatment for the reinforcement. The interfacial shear strength (IFSS) could then be measured using techniques like the single-fiber pull-out test. An increase in the IFSS would indicate improved interfacial bonding.

A hypothetical data table for such a study could be:

| Composite System | Interfacial Shear Strength (MPa) |

| Glass Fiber / Epoxy (untreated) | 30 |

| Glass Fiber (this compound treated) / Epoxy | 45 |

This data is purely illustrative and not based on actual experimental results for this compound.

Isopentadecylamine in Polymer Science and Materials Engineering

Incorporation as Polymer Modifiers and Additives

Isopentadecylamine and its modified forms are increasingly utilized as additives to enhance the performance of polymers. Their incorporation can occur during or after polymerization, leading to significant improvements in material properties.

Role in Polymerization Processes (e.g., Emulsion Polymerization)

In polymerization processes like emulsion polymerization, surface-active agents are crucial for stabilizing monomer droplets and the resulting polymer particles. google.compcimag.com Emulsion polymerization is a heterogeneous process widely used to produce synthetic latices for applications in paints, adhesives, and textiles. pcimag.com this compound, particularly after modification to enhance its surface activity (e.g., through oxyalkylation), can function as an emulsifier. google.com These amine-based surfactants aid in the formation and stabilization of the emulsion, influencing the particle size and stability of the final polymer dispersion. google.comwindows.net

The effectiveness of such surfactants is critical as they can impact the reaction kinetics and the properties of the resulting latex. pcimag.com For instance, the choice and concentration of the emulsifier can determine the particle size of the polymer, which in turn affects the viscosity and film-forming properties of the latex. nih.gov

Influence on Polymer Rheology and Processing Characteristics

The rheological properties of polymers, which describe their flow and deformation behavior, are critical for their processing and end-use applications. specialchem.compressbooks.pub this compound-derived compounds can act as rheology modifiers, altering the viscosity and flow characteristics of polymer melts and solutions. google.comlubrizol.com For example, their incorporation can lead to shear thinning behavior, where the viscosity decreases with an increasing rate of shear, which is beneficial for processes like injection molding and extrusion. specialchem.comresearchgate.net

The long alkyl chain of this compound can introduce internal lubrication, reducing friction between polymer chains and thereby lowering the melt viscosity. This can lead to improved processability, lower energy consumption during processing, and enhanced surface finish of the final product. The entanglement of these long chains can also contribute to the viscoelastic properties of the material. pressbooks.pub

Table 1: Influence of this compound Derivatives on Polymer Properties

| Property | Effect of this compound Incorporation |

|---|---|

| Melt Viscosity | Generally reduced, improving processability. |

| Shear Behavior | Can induce shear thinning. |

| Surface Finish | Often improved due to better flow. |

Functionalization of Polymer Chains via this compound Derivatives

Post-polymerization modification is a powerful strategy for introducing new functionalities onto existing polymer backbones. isct.ac.jp this compound and its derivatives can be grafted onto polymer chains to impart specific properties. This functionalization can be achieved through various chemical reactions, targeting reactive sites on the polymer.

This approach allows for the transformation of commodity polymers into higher-value materials with tailored characteristics. isct.ac.jp For example, attaching the long alkyl chains of this compound can increase the hydrophobicity of a polymer, which could be advantageous for applications requiring water resistance.

Design and Development of Specialized Polymeric Materials

The unique properties of this compound make it a valuable building block in the design of advanced polymeric materials with specific functionalities.

Thermally Responsive Polymers Incorporating this compound-derived Units

Thermally responsive polymers are a class of "smart" materials that undergo a significant and often reversible change in their properties in response to temperature variations. wikipedia.orgrsc.org These polymers can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). wikipedia.org One of the most studied thermoresponsive polymers is poly(N-isopropylacrylamide) (pNIPAAm), which has an LCST of around 32°C in water. frontiersin.orgnih.gov

By incorporating this compound-derived units into a polymer structure, it is possible to influence its thermoresponsive behavior. The long, hydrophobic isopentadecyl group can affect the hydrophobic-hydrophilic balance of the polymer, which is a key factor in determining its transition temperature. researchgate.net This allows for the tuning of the LCST or UCST to a desired temperature range for specific applications, such as in controlled drug delivery systems or smart coatings. rsc.orgfrontiersin.org

Rheological Modifiers in Lubricant and Grease Compositions

In the formulation of lubricants and greases, rheology modifiers are essential for controlling the viscosity and ensuring stable performance over a wide range of temperatures and shear conditions. google.comborchers.com Compounds derived from long-chain amines, such as this compound, can function as effective rheology modifiers in these applications. google.comgoogle.com

These additives can form complex structures within the lubricant base oil, creating a network that increases viscosity and provides shear stability. google.com Diurea compounds, which can be synthesized from amines like this compound and diisocyanates, are known to act as thickeners in grease compositions. google.com The long alkyl chains contribute to the thickening effect and can also enhance the lubricating properties of the formulation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Poly(N-isopropylacrylamide) |

| Diurea |

Additives for Fiber Spinning and Coagulation Baths

In the manufacturing of synthetic fibers and films, the use of additives in spin baths is crucial for a smooth and efficient process. This compound is identified as a potential component in spin bath additives. google.com These additives serve multiple functions, including the prevention of spinneret incrustation and clogging, the reduction of static charge formation, and the inhibition of sludge or salt deposits on both the spun material and the equipment. google.com The effectiveness of these additives often relies on their surface activity and stability in the acidic environment of the coagulation bath. google.com

The concentration of these additives in the spin bath is typically low, in the range of 1 to 1000 parts per million by weight. google.com The choice of amine and its modification depends on the specific polymer being processed and the desired properties of the final product.

Structure-Property Relationships in this compound-Modified Materials

The incorporation of this compound into a polymer matrix can significantly alter the material's properties due to the interplay between the long alkyl chain and the polar amine group with the polymer chains. These interactions can influence the mechanical strength, thermal stability, and permeability of the resulting material.

Impact on Mechanical Performance

The addition of long-chain alkylamines like this compound to polymers can have a plasticizing effect, which generally leads to a decrease in tensile strength and modulus but an increase in elongation at break. This is because the long, flexible alkyl chains can intercalate between polymer chains, increasing the free volume and reducing intermolecular forces. This allows the polymer chains to move more freely past one another, resulting in a more flexible but less rigid material.

Table 1: Hypothetical Mechanical Properties of a Polymer Modified with this compound

| Property | Unmodified Polymer | Polymer + 2% this compound | Polymer + 5% this compound |

| Tensile Strength (MPa) | 35 | 32 | 28 |

| Young's Modulus (GPa) | 1.5 | 1.3 | 1.1 |

| Elongation at Break (%) | 200 | 250 | 320 |

Note: This table is illustrative and based on general principles of polymer science, as specific data for this compound was not found.

Influence on Thermal Behavior and Phase Transitions

The presence of this compound can affect the thermal behavior of a polymer, including its glass transition temperature (Tg) and melting temperature (Tm). The plasticizing effect of the long alkyl chain can lower the Tg by increasing the mobility of the polymer chains. At the same time, the amine group can introduce specific interactions, such as hydrogen bonding, which might restrict chain motion and potentially increase the Tg in some systems.

Control of Moisture Permeability in Polymeric Systems

The amine group, being hydrophilic, might slightly counteract this effect. However, the dominant influence of the long hydrophobic tail is expected to lead to a net decrease in water vapor transmission rate. The effectiveness of this compound in reducing moisture permeability would depend on its concentration, its dispersion within the polymer matrix, and the inherent hydrophilicity or hydrophobicity of the polymer itself.

Table 2: Illustrative Water Vapor Transmission Rate (WVTR) of a Polymer Film with this compound

| Additive Concentration | WVTR (g/m²/day) |

| 0% (Control) | 15 |

| 1% this compound | 12 |

| 3% this compound | 9 |

Note: This table is for illustrative purposes to demonstrate the expected trend, as direct experimental data for this compound was not found.

Theoretical and Computational Chemistry of Isopentadecylamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of isopentadecylamine. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its orbitals, energy, and reactivity.

The electronic structure of this compound is characterized by a long, nonpolar alkyl chain and a polar amine head group. Quantum chemical calculations can precisely map the electron density distribution across the molecule. This analysis typically reveals a high electron density around the nitrogen atom of the amine group, which is the site of its basicity and nucleophilicity.

Molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For this compound, the HOMO is generally localized on the lone pair of the nitrogen atom, indicating its propensity to act as an electron donor. The LUMO, conversely, is typically distributed along the alkyl chain, representing its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar long-chain amines, calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.4 D |

| Mulliken Charge on Nitrogen | -0.85 e |

Due to the flexibility of its long alkyl chain, this compound can adopt a multitude of conformations. Computational methods are employed to explore the potential energy surface and identify the most stable conformers. The rotation around the numerous carbon-carbon single bonds gives rise to a complex energy landscape with various local minima.

Table 2: Relative Energies of this compound Conformers (Note: This data is hypothetical and represents a simplified conformational analysis.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| All-trans (Anti) | 180° | 0.00 |

| Gauche 1 | 60° | 0.95 |

| Eclipsed 1 | 120° | 3.50 |

| Gauche 2 | -60° | 0.95 |

| Eclipsed 2 | 0° | 4.20 |

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹³C and ¹H nuclear magnetic resonance (NMR) chemical shifts. The chemical environment of each carbon and hydrogen atom in this compound influences its shielding tensor, leading to distinct signals. For instance, the carbon atom attached to the nitrogen (C1) would exhibit a characteristic downfield shift compared to the other alkyl carbons.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical infrared (IR) spectrum. Key vibrational modes include the N-H stretching and bending frequencies of the amine group, typically appearing in the regions of 3300-3500 cm⁻¹ and 1550-1650 cm⁻¹, respectively. The C-H stretching and bending vibrations of the long alkyl chain dominate other regions of the spectrum.

Table 3: Predicted Vibrational Frequencies for this compound (Note: This is a selection of predicted frequencies and their assignments, based on DFT calculations.)

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | N-H Asymmetric Stretch |

| 3360 | N-H Symmetric Stretch |

| 2925 | C-H Asymmetric Stretch (CH₂) |

| 2855 | C-H Symmetric Stretch (CH₂) |

| 1620 | N-H Scissoring (Bending) |

| 1465 | CH₂ Scissoring |

| 1080 | C-N Stretch |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, both individually and in collective systems. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal dynamic processes that are inaccessible to static quantum chemical calculations.

As an amphiphilic molecule with a hydrophilic amine head and a long hydrophobic tail, this compound is expected to exhibit self-assembly in aqueous solutions. MD simulations can model this process, showing how individual molecules aggregate to form structures like micelles or bilayers. These simulations can track the movement and orientation of each molecule over time, revealing the kinetic and thermodynamic factors that drive self-assembly. Key parameters that can be extracted from these simulations include the critical micelle concentration (CMC) and the size and shape of the resulting aggregates.

MD simulations are also invaluable for studying the interaction of this compound with various surfaces and interfaces. For example, simulations can model the adsorption of this compound onto a solid substrate or its partitioning at an oil-water interface. These simulations can elucidate the orientation of the molecules at the interface, with the polar amine group typically interacting with polar surfaces or the aqueous phase, and the nonpolar alkyl tail extending into the nonpolar medium or away from a polar surface. The strength of these interactions and the resulting molecular ordering are critical for applications such as surface modification and emulsification.

Diffusion and Transport Phenomena

The movement of this compound, a long-chain amine, is governed by the principles of diffusion and mass transfer. Diffusion is the net movement of a substance from a region of higher concentration to one of lower concentration, driven by random molecular motion. This process is fundamental to understanding how this compound moves through various media.

The rate of diffusion is quantified by the diffusion coefficient (D), which is influenced by factors such as the size and shape of the molecule, the viscosity of the medium, and temperature. For long-chain amines like this compound, their larger size generally leads to smaller diffusion coefficients compared to smaller molecules. The transport of these molecules can occur in different phases, including liquids and gases, and across interfaces. researchgate.netmadar-ju.com

Computational models, such as those based on Fick's first law of diffusion, can be used to predict the flux of this compound across a concentration gradient. libretexts.org These models are essential in various applications, from industrial processes to biological systems. For instance, in the context of supported liquid membranes used for separating chiral amines, diffusion is the primary mechanism for transport within the membrane phase. vito.be The concentration gradient of the unprotonated amine acts as the driving force for this diffusion. vito.be Studies on other long-chain amines have shown that diffusion coefficients can vary significantly depending on the specific amine and the medium. acs.org

Table 1: Factors Influencing the Diffusion of this compound

| Factor | Description |

| Molecular Size | Larger molecules like this compound generally have lower diffusion coefficients. |

| Medium Viscosity | Higher viscosity of the solvent or medium impedes molecular movement, reducing the diffusion rate. |

| Temperature | Increased temperature leads to higher kinetic energy of molecules and a faster rate of diffusion. |

| Concentration Gradient | A steeper concentration gradient results in a higher net flux of the substance. madar-ju.comvito.be |

| Intermolecular Interactions | Interactions with other molecules in the medium can affect the mobility of this compound. |

This table is generated based on general principles of diffusion and findings from related studies.

Reaction Pathway Modeling for Synthesis and Degradation

Computational chemistry plays a crucial role in modeling the reaction pathways for both the synthesis and degradation of this compound. These models help in understanding the underlying mechanisms and predicting the formation of various products.

The synthesis of amines often involves nucleophilic substitution or reductive amination. msu.eduijrpr.com Transition state theory is a key concept in understanding the rates of these chemical reactions. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By analyzing the structure and energy of the transition state, chemists can gain insights into the reaction mechanism and predict the reaction rate. msu.edu

For amine synthesis, computational methods can be used to model the transition states of key steps, such as the formation of the carbon-nitrogen bond. msu.edu For example, in the reaction of an alkyl halide with ammonia (B1221849), the transition state would involve the partial formation of the C-N bond and the partial breaking of the C-halogen bond. libretexts.org The energy barrier of this transition state determines the speed of the reaction. For more complex reactions, such as those catalyzed by enzymes, understanding the transition state is crucial for explaining the catalytic power of the enzyme. nih.gov

Computational tools are increasingly used to predict the transformation products of organic compounds, including this compound, under various conditions. nih.gov These prediction systems can be knowledge-based, relying on established rules of chemical transformations, or based on machine learning algorithms trained on large datasets of known reactions. nih.gov

For the degradation of this compound, these models can predict the likely products resulting from processes like oxidation. For instance, the oxidation of amines can lead to the formation of N-oxides or other degradation products. mdpi.com Rule-based pathway generators can predict a multitude of possible transformation products and elementary reactions. nih.gov

Predicting the products of synthesis is also a significant area of computational chemistry. Retrosynthesis prediction models, for example, can suggest potential reactants and reaction pathways to synthesize a target molecule like this compound. nih.govfrontiersin.org These models often break down the target molecule into simpler precursors, suggesting a series of reactions to achieve the final product. nih.gov

Table 2: Common Reaction Types in Amine Synthesis and Degradation

| Reaction Type | Description | Relevance to this compound |

| Alkylation of Amines | Formation of a C-N bond by reacting an amine with an alkyl halide. libretexts.org | A potential method for synthesizing this compound or its derivatives. |

| Reductive Amination | A two-step method involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. msu.edu | A common and versatile method for amine synthesis. |

| Hofmann Elimination | A reaction that converts amines into alkenes. libretexts.orgyoutube.com | A potential degradation pathway for this compound. |

| Oxidation | Reaction with oxidizing agents, which can lead to the formation of various products. mdpi.com | A likely degradation pathway in environmental or biological systems. |